[4-[(4-Arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]arsonic acid
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Overview
Description
[4-[(4-Arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]arsonic acid is a complex organoarsenic compound characterized by the presence of multiple iodine and arsonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]arsonic acid typically involves the diazotization of 2,3-diiodoaniline followed by coupling with 4-arsono-2,3-diiodoaniline. The reaction conditions often require a controlled acidic environment and the use of sodium nitrite as a diazotizing agent. The final product is obtained through careful purification processes such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions under stringent conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the arsonic acid groups, leading to the formation of arsonate derivatives.
Reduction: Reduction reactions can target the diazenyl group, converting it into corresponding amines.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under mild to moderate conditions.
Major Products Formed
Oxidation: Arsonate derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-[(4-Arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]arsonic acid is used as a precursor for synthesizing other complex organoarsenic compounds. It serves as a building block in the development of novel materials with unique electronic and optical properties.
Biology
The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding. Its structural features allow it to be used in biochemical assays and as a probe for investigating biological pathways.
Medicine
In medicine, the compound’s potential as an anticancer agent is being explored. Its ability to interfere with cellular processes and induce apoptosis in cancer cells is of significant interest. Additionally, it may be used in the development of diagnostic tools for detecting specific biomarkers.
Industry
Industrially, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and catalysis.
Mechanism of Action
The mechanism of action of [4-[(4-Arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]arsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, inhibiting enzyme activity and disrupting cellular functions. The arsonic acid groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions. The diazenyl group may also participate in redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
[4-[(4-Arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]arsonic acid: Unique due to the presence of multiple iodine and arsonic acid groups.
[4-[(4-Arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]phosphonic acid: Similar structure but with phosphonic acid groups instead of arsonic acid.
[4-[(4-Arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]sulfonic acid: Contains sulfonic acid groups, offering different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of iodine and arsonic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications across various scientific disciplines, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C12H8As2I4N2O6 |
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Molecular Weight |
933.66 g/mol |
IUPAC Name |
[4-[(4-arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]arsonic acid |
InChI |
InChI=1S/C12H8As2I4N2O6/c15-9-5(13(21,22)23)1-3-7(11(9)17)19-20-8-4-2-6(14(24,25)26)10(16)12(8)18/h1-4H,(H2,21,22,23)(H2,24,25,26) |
InChI Key |
QQRRHHYHXPGZJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N=NC2=C(C(=C(C=C2)[As](=O)(O)O)I)I)I)I)[As](=O)(O)O |
Origin of Product |
United States |
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